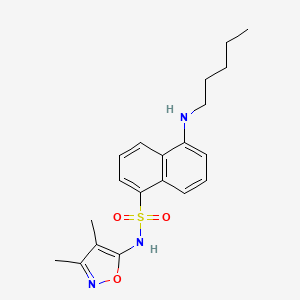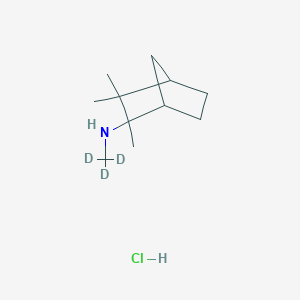
Quetiapine sulfoxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quetiapine sulfoxide hydrochloride is a metabolite of quetiapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . This compound is formed through the oxidation of quetiapine and is known to be one of its significant urinary metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quetiapine sulfoxide hydrochloride typically involves the oxidation of quetiapine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide or acetonitrile to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Quetiapine sulfoxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into other metabolites.
Reduction: It can be reduced back to quetiapine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized metabolites.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Quetiapine sulfoxide hydrochloride has several scientific research applications:
Wirkmechanismus
Quetiapine sulfoxide hydrochloride exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at serotonin (5-HT2) and dopamine (D2) receptors . This interaction helps in modulating neurotransmitter activity, thereby alleviating symptoms of psychiatric disorders. The compound also affects histamine (H1) and adrenergic receptors, contributing to its sedative and hypotensive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norquetiapine: An active metabolite of quetiapine with distinct pharmacological activity.
Clozapine: Another atypical antipsychotic with a similar receptor profile.
Olanzapine: Shares similar therapeutic uses but differs in its side effect profile.
Uniqueness
Quetiapine sulfoxide hydrochloride is unique due to its specific metabolic pathway and its role as a significant urinary metabolite of quetiapine . Unlike norquetiapine, which has its own therapeutic effects, this compound is primarily used for monitoring and research purposes .
Eigenschaften
Molekularformel |
C21H26ClN3O3S |
|---|---|
Molekulargewicht |
436.0 g/mol |
IUPAC-Name |
2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C21H25N3O3S.ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;/h1-8,25H,9-16H2;1H |
InChI-Schlüssel |
BJOYEAHGKKTINJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)


![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)


![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
